N-[(E)-but-2-enyl]-4-methylaniline
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Overview
Description
N-[(E)-but-2-enyl]-4-methylaniline is an organic compound that belongs to the class of anilines It features a but-2-enyl group attached to the nitrogen atom and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-but-2-enyl]-4-methylaniline typically involves the reaction of 4-methylaniline with but-2-enal under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the catalytic reaction under controlled temperature and pressure conditions. The product is then purified using techniques such as distillation or crystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-but-2-enyl]-4-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the but-2-enyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Corresponding amines or other reduced forms.
Substitution: Various substituted anilines depending on the reagents used.
Scientific Research Applications
N-[(E)-but-2-enyl]-4-methylaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(E)-but-2-enyl]-4-methylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-[(E)-but-2-enyl]-aniline: Similar structure but lacks the methyl group on the benzene ring.
N-[(E)-but-2-enyl]-4-chloroaniline: Similar structure but has a chlorine atom instead of a methyl group on the benzene ring.
N-[(E)-but-2-enyl]-4-nitroaniline: Similar structure but has a nitro group instead of a methyl group on the benzene ring.
Uniqueness
N-[(E)-but-2-enyl]-4-methylaniline is unique due to the presence of both the but-2-enyl and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can result in distinct properties and applications compared to similar compounds.
Properties
CAS No. |
4043-69-0 |
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Molecular Formula |
C11H15N |
Molecular Weight |
161.24 g/mol |
IUPAC Name |
N-[(E)-but-2-enyl]-4-methylaniline |
InChI |
InChI=1S/C11H15N/c1-3-4-9-12-11-7-5-10(2)6-8-11/h3-8,12H,9H2,1-2H3/b4-3+ |
InChI Key |
JHEPPYHYYIYFQJ-ONEGZZNKSA-N |
Isomeric SMILES |
C/C=C/CNC1=CC=C(C=C1)C |
Canonical SMILES |
CC=CCNC1=CC=C(C=C1)C |
Origin of Product |
United States |
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